![molecular formula C12H10O4 B14484544 [1,1'-Biphenyl]-2,3',4',5-tetrol CAS No. 63710-11-2](/img/structure/B14484544.png)
[1,1'-Biphenyl]-2,3',4',5-tetrol
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Overview
Description
[1,1’-Biphenyl]-2,3’,4’,5-tetrol: is an organic compound that consists of two connected phenyl rings with four hydroxyl groups attached at the 2, 3’, 4’, and 5 positions. This compound is part of the biphenyl family, known for its aromatic properties and structural versatility. The presence of multiple hydroxyl groups makes it a polyphenol, which can exhibit unique chemical and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-2,3’,4’,5-tetrol can be achieved through various methods, including:
Grignard Reaction: This involves the reaction of phenyl magnesium bromide with a suitable biphenyl derivative under anhydrous conditions to form the desired compound.
Electrophilic Substitution: Biphenyl can undergo electrophilic substitution reactions to introduce hydroxyl groups at specific positions.
Industrial Production Methods: Industrial production of [1,1’-Biphenyl]-2,3’,4’,5-tetrol typically involves large-scale electrophilic substitution reactions, where biphenyl is treated with reagents like sulfuric acid or nitric acid to introduce hydroxyl groups. The reaction conditions are carefully controlled to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions:
Reduction: The compound can be reduced to form biphenyl derivatives with fewer hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using reagents like chlorine or bromine under controlled conditions.
Major Products:
Oxidation: Quinones and other oxidized biphenyl derivatives.
Reduction: Partially hydroxylated biphenyls.
Substitution: Halogenated or alkylated biphenyls.
Scientific Research Applications
Chemistry:
Biology and Medicine:
Antioxidant Properties: The compound’s polyphenolic structure allows it to act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage.
Drug Development: It is explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry:
Mechanism of Action
The mechanism by which [1,1’-Biphenyl]-2,3’,4’,5-tetrol exerts its effects involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Biphenyl: Lacks hydroxyl groups and exhibits different chemical reactivity and biological activity.
Hydroxybiphenyls: Compounds like 4-hydroxybiphenyl have fewer hydroxyl groups and different properties.
Uniqueness:
Properties
CAS No. |
63710-11-2 |
---|---|
Molecular Formula |
C12H10O4 |
Molecular Weight |
218.20 g/mol |
IUPAC Name |
4-(2,5-dihydroxyphenyl)benzene-1,2-diol |
InChI |
InChI=1S/C12H10O4/c13-8-2-4-10(14)9(6-8)7-1-3-11(15)12(16)5-7/h1-6,13-16H |
InChI Key |
FEJPFUUENACMAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=CC(=C2)O)O)O)O |
Origin of Product |
United States |
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